molecular formula C8H14Cl2N2O B1435689 1-(5-Methoxypyridin-2-yl)ethan-1-amine dihydrochloride CAS No. 1803594-91-3

1-(5-Methoxypyridin-2-yl)ethan-1-amine dihydrochloride

Cat. No. B1435689
M. Wt: 225.11 g/mol
InChI Key: XIVFJYHARQXDRX-UHFFFAOYSA-N
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Description

“1-(5-Methoxypyridin-2-yl)ethan-1-amine dihydrochloride” is a chemical compound with the CAS Number: 1803594-91-3. It has a molecular weight of 225.12 and its IUPAC name is 1-(5-methoxypyridin-2-yl)ethan-1-amine dihydrochloride . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H12N2O.2ClH/c1-6(9)8-4-3-7(11-2)5-10-8;;/h3-6H,9H2,1-2H3;2*1H . This indicates that the compound contains a methoxy group attached to a pyridine ring, and an ethylamine group attached to the pyridine ring.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Its molecular formula is C8H14Cl2N2O and it has a molecular weight of 225.11 g/mol . The compound’s structure can be represented by the SMILES string: CC(C1=NC=C(C=C1)OC)N.Cl.Cl .

Scientific Research Applications

Hydrogen Bonding and Protonation Sites in Structural Chemistry

Research into the structural chemistry of N-(6-methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine mono-hydrobromide monohydrate and its analogs has shown different protonation sites and hydrogen bonding patterns. These findings are crucial for understanding the molecular interactions and network formations in related compounds, including 1-(5-Methoxypyridin-2-yl)ethan-1-amine dihydrochloride (Böck et al., 2021).

Catalysis in Organometallic Chemistry

The synthesis of (imino)pyridine ligands, which are structurally similar to 1-(5-Methoxypyridin-2-yl)ethan-1-amine dihydrochloride, and their application in creating palladium complexes for ethylene dimerization highlight the compound's potential in catalysis and organometallic reactions (Nyamato et al., 2015).

Tautomerism and Spectroscopy

Studies on acridin-9-amines substituted at the exocyclic nitrogen atom, related to the structure of 1-(5-Methoxypyridin-2-yl)ethan-1-amine dihydrochloride, have provided insights into tautomerism. These studies reveal the molecule's behavior in different solvents and its potential application in environmental probes (Ebead et al., 2007).

Imino Macrocycles in Aqueous Environments

Research on imines generated from 4-methoxypyridine-2,6-dicarbaldehyde, which shares structural features with 1-(5-Methoxypyridin-2-yl)ethan-1-amine dihydrochloride, revealed remarkable stability in water. This stability is crucial for potential applications in aqueous environments (Saggiomo & Lüning, 2008).

Hydrogen-Bond Balancing in Supramolecular Chemistry

The study of bifunctional pyridine-aminopyrimidine/aminopyridine supramolecular reagents, similar in structure to 1-(5-Methoxypyridin-2-yl)ethan-1-amine dihydrochloride, provides insight into hydrogen-bond donors and acceptors in supramolecular chemistry. This research is significant for the design of molecular recognition systems (Aakeröy et al., 2007).

Charge Transfer Complexation

Investigations into the charge transfer interaction between 5-amino-2-methoxypyridine and chloranilic acid, which are structurally related to 1-(5-Methoxypyridin-2-yl)ethan-1-amine dihydrochloride, have implications for understanding electron donor-acceptor interactions in molecular complexes (Alghanmi & Habeeb, 2015).

Safety And Hazards

The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with the compound include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

1-(5-methoxypyridin-2-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O.2ClH/c1-6(9)8-4-3-7(11-2)5-10-8;;/h3-6H,9H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIVFJYHARQXDRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=C(C=C1)OC)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Methoxypyridin-2-yl)ethan-1-amine dihydrochloride

CAS RN

1803594-91-3
Record name 1-(5-methoxypyridin-2-yl)ethan-1-amine dihydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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